1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₂₀N₂O₄S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a sulfamoyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrolidine derivative with a suitable sulfonyl chloride, such as butyl(methyl)sulfonyl chloride, in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used in studies to understand the biological activity of sulfamoyl-containing compounds and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
1-[Butyl(methyl)sulfamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-[Butyl(methyl)sulfamoyl]pyrrolidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups provides a unique combination of functional groups that can interact with biological targets in distinct ways.
Properties
IUPAC Name |
1-[butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-4-6-11(2)17(15,16)12-7-5-9(8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUSAPUUVNSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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